FIDAS-3 is a synthetic compound classified as a stilbene derivative, notable for its role as a potent inhibitor of methionine S-adenosyltransferase 2A (MAT2A). This compound has garnered attention in cancer research due to its ability to inhibit cell proliferation in colorectal cancer by targeting specific oncogenes. FIDAS-3 has demonstrated a half-life of approximately 351 minutes in vivo, highlighting its potential for therapeutic applications in oncology .
FIDAS-3 is derived from a family of compounds known as FIDAS agents, which are designed to interact with MAT2A, an enzyme involved in the synthesis of S-adenosylmethionine (SAM) from L-methionine. The compound's chemical classification as a stilbene derivative is significant, as stilbenes are known for their diverse biological activities, including anti-cancer properties. The molecular formula of FIDAS-3 is C₁₆H₁₅F₂N, and it has a molecular weight of 259.29 g/mol .
The synthesis of FIDAS-3 involves several steps typical for stilbene derivatives, including the introduction of fluorinated groups to enhance its biological activity. The compound can be synthesized using various organic chemistry techniques, including:
The synthesis process often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized FIDAS-3 .
The molecular structure of FIDAS-3 features a stilbene backbone with specific substitutions that enhance its interaction with MAT2A. The binding model indicates that the compound occupies the SAM-binding pocket of MAT2A, facilitating competitive inhibition against SAM .
The structural analysis reveals that FIDAS-3 forms significant interactions with amino acid residues within the MAT2A active site, which are critical for its inhibitory function .
FIDAS-3 undergoes specific chemical reactions primarily related to its interaction with MAT2A. The key reactions include:
These reactions ultimately lead to decreased expression of oncogenes such as c-Myc and Cyclin D1 while increasing the expression of cell cycle inhibitors like p21 WAF1/CIP1 .
The mechanism by which FIDAS-3 exerts its effects involves:
Data from studies indicate that treatment with FIDAS-3 results in significant changes in gene expression profiles associated with cancer progression .
FIDAS-3 has several scientific uses, particularly in cancer research:
Ongoing studies aim to further elucidate its potential applications in other cancer types and therapeutic contexts .
Methionine Adenosyltransferase 2A (Methionine Adenosyltransferase 2A) catalyzes the synthesis of S-adenosylmethionine, the primary methyl donor for epigenetic modifications and metabolic processes essential for cancer cell proliferation. Historically, targeting Methionine Adenosyltransferase 2A emerged as a therapeutic strategy following observations of its overexpression in diverse malignancies, including colorectal carcinoma, hepatocellular carcinoma, and hematological cancers, where it correlates with poor prognosis and aggressive phenotypes [3] [7]. Early efforts focused on substrate analogs like methylthioadenosine, but these suffered from poor pharmacokinetics and off-target effects. The discovery that 15% of all cancers exhibit methylthioadenosine phosphorylase deletion—creating synthetic lethality with Methionine Adenosyltransferase 2A inhibition—accelerated drug development [3]. This led to clinical candidates like AG-270 and IDE397, yet small-molecule inhibitors with optimized binding specificity remained limited [3] [9].
FIDAS-3 (N,N-dimethyl-6-[(2E)-2-(3-fluorostyryl)phenyl]pyridin-3-amine; CAS 1266684-01-8) represents a structurally distinct class of fluorinated dialkylaminostilbenes developed to overcome prior limitations. Unlike natural stilbenes (e.g., resveratrol), which exhibit redox instability and multi-target activity at high concentrations, FIDAS-3 was engineered without hydroxyl or methoxy groups to enhance target specificity and metabolic stability [6]. Its identification as a potent Methionine Adenosyltransferase 2A inhibitor (half-maximal inhibitory concentration = 4.9 µM) marked a significant milestone in refining the pharmacological targeting of the Methionine-Methionine Adenosyltransferase 2A-S-adenosylmethionine axis [1] [2].
Table 1: Evolution of Key Methionine Adenosyltransferase 2A Inhibitors in Oncology
Compound Class | Representative Agent | Key Limitations | Advancements with FIDAS-3 |
---|---|---|---|
Substrate analogs | Methylthioadenosine | Rapid degradation; low bioavailability | Stable stilbene backbone; oral bioavailability |
Natural stilbenes | Resveratrol | Redox activity; off-target effects at high µM | No redox-sensitive groups; target-specific |
Early synthetic agents | FIDAS-1 | Moderate potency (half-maximal inhibitory concentration >20 µM) | Enhanced affinity (half-maximal inhibitory concentration = 4.9 µM) |
Clinical-stage inhibitors | AG-270 | Complex synthesis | Simplified chemical structure |
FIDAS-3 exerts dual antiproliferative effects by disrupting S-adenosylmethionine-dependent epigenetic regulation and reprogramming cancer metabolism. Mechanistically, it competes directly with S-adenosylmethionine for binding to the catalytic site of Methionine Adenosyltransferase 2A, as confirmed through fluorescent anisotropy assays and molecular docking studies. Mutagenesis of key residues (Lys287, Asp291) abrogates this interaction, confirming target engagement at the S-adenosylmethionine-binding pocket [6]. This competition depletes intracellular S-adenosylmethionine pools, reducing the S-adenosylmethionine:S-adenosylhomocysteine ratio by >50% in LS174T colorectal cancer cells at 10 µM within 36 hours. Consequently, global methylation of DNA and histones is suppressed, reactivating tumor-suppressor genes silenced by hypermethylation [2] [6].
Table 2: Epigenetic and Metabolic Effects of FIDAS-3 in Cancer Models
Pathway Affected | Key Biomarkers | Change Induced by FIDAS-3 | Functional Outcome |
---|---|---|---|
Epigenetic Regulation | S-adenosylmethionine:S-adenosylhomocysteine ratio | Decreased ≥50% | DNA/histone hypomethylation |
Oncogene expression (Myc, Cyclin D1) | Downregulated | Cell cycle arrest (G1 phase) | |
Tumor suppressor expression (p21) | Upregulated | Apoptosis induction | |
Metabolic Reprogramming | Mechanistic target of rapamycin-4EBP1 phosphorylation | Inactivated | Reduced protein synthesis |
Intracellular polyamine levels | Depleted | Impaired cell proliferation |
Metabolically, FIDAS-3-induced S-adenosylmethionine depletion impairs the mechanistic target of rapamycin complex 1 signaling axis, as demonstrated in multiple myeloma cells. Mechanistic target of rapamycin complex 1 inactivation reduces phosphorylation of its downstream effectors, 4E binding protein 1 and ribosomal protein S6 kinase, leading to suppression of cap-dependent protein translation [7]. This is particularly detrimental to cancers reliant on high protein synthesis, such as multiple myeloma, which produces massive immunoglobulin loads. Additionally, reduced decarboxylated S-adenosylmethionine availability inhibits polyamine biosynthesis, further restricting growth [3] [9]. In vitro, these effects manifest as dose-dependent downregulation of Myc and Cyclin D1—proteins with short half-lives sensitive to translational inhibition—and induction of p21-mediated cell cycle arrest at 3–10 µM in colorectal cancer and myeloma models [2] [6] [7].
The metabolic vulnerability extends beyond epithelial cancers. In methylthioadenosine phosphorylase-deficient multiple myeloma, FIDAS-3 amplifies bortezomib-induced apoptosis by exacerbating proteotoxic stress, highlighting its role in combinatorial approaches [7]. In vivo, oral administration (20 milligrams per kilogram) suppresses xenograft growth in athymic mice by >60% without weight loss, confirming target-specific efficacy [1] [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: